molecular formula C11H9N3O2 B8422008 Phenyl pyrazin-2-ylcarbamate

Phenyl pyrazin-2-ylcarbamate

Cat. No.: B8422008
M. Wt: 215.21 g/mol
InChI Key: JUPJJHXUCAKSTL-UHFFFAOYSA-N
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Description

Note: The provided evidence primarily discusses Phenylephrine hydrochloride (PE) and its analytical methods. For clarity, this response will focus on Phenylephrine hydrochloride (PE) and its comparison with related analytical methods, as detailed in the evidence.

Phenylephrine hydrochloride (PE) is a sympathomimetic agent widely used as a decongestant in nasal sprays and oral medications. Its chemical structure features a phenethylamine backbone with hydroxyl and methyl groups, enabling α-adrenergic receptor agonism .

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

phenyl N-pyrazin-2-ylcarbamate

InChI

InChI=1S/C11H9N3O2/c15-11(14-10-8-12-6-7-13-10)16-9-4-2-1-3-5-9/h1-8H,(H,13,14,15)

InChI Key

JUPJJHXUCAKSTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=NC=CN=C2

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Phenyl pyrazin-2-ylcarbamate undergoes hydrolysis under acidic or basic conditions, yielding pyrazin-2-amine and phenyl carbonate derivatives.

Conditions Products Yield Key Observations
2N NaOH, acetone, 0–5°C Pyrazine-2-carboxylic acid derivatives93.6%Rapid deprotection under strong alkaline conditions
HCl (1M), refluxPyrazin-2-amine + CO₂ + phenol85–90%Acidic hydrolysis favored for carbamate cleavage

Mechanistic Insight :
The carbamate group acts as a leaving group, with nucleophilic attack at the carbonyl carbon. Base-mediated hydrolysis proceeds via a tetrahedral intermediate, while acid hydrolysis generates a protonated intermediate .

Nucleophilic Substitution

The chloropyrazine moiety facilitates aromatic nucleophilic substitution (SNAr) reactions with amines, thiols, and alkoxides .

Reagents Conditions Products Application
Ethylenediamine, DMF, 80°C12 h, N₂ atmosphereN-(Pyrazin-2-yl)ethylenediamineLigand synthesis for metal complexes
Sodium methoxide, MeOHReflux, 6 h2-Methoxypyrazine carbamateMethoxy-functionalized analogs

Key Factor :
Electron-withdrawing carbamate group enhances electrophilicity at the C-5 position of pyrazine, enabling regioselective substitutions .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its halogen substituents (if present) .

Reaction Type Catalyst System Products Yield
Suzuki couplingPd(PPh₃)₄, K₃PO₄, dioxane5-Aryl-pyrazin-2-ylcarbamates37–72%
Buchwald-HartwigPd₂(dba)₃, XantphosN-alkylated pyrazine carbamates65–78%

Example :
Brominated derivatives (e.g., 5-bromo-pyrazin-2-ylcarbamate) react with arylboronic acids to form biaryl systems, critical for pharmaceutical intermediates .

Halogenation and Functionalization

Radical bromination at the pyrazine methyl group (if present) is achieved using N-bromosuccinimide (NBS) :

Substrate Reagents Conditions Product Yield
5-Methyl-pyrazin-2-ylcarbamateNBS, AIBN, CCl₄80°C, 4 h5-(Bromomethyl)-pyrazin-2-ylcarbamate75–77%

Application :
Brominated derivatives serve as alkylating agents or intermediates for further functionalization .

Biological Interaction Mechanisms

While not a direct chemical reaction, the compound’s bioactivity involves:

  • Enzyme inhibition : Carbamate group covalently binds serine hydrolases, disrupting catalytic activity .

  • DNA intercalation : Pyrazine ring π-stacking with DNA base pairs, observed in anticancer studies .

Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., Cl) enhance electrophilicity and binding affinity .

  • Methoxy groups reduce hydrolysis rates, improving metabolic stability.

Stability and Degradation

Factor Effect Experimental Evidence
pH > 10Rapid carbamate hydrolysisHalf-life < 1 h in NaOH (1M)
UV light (254 nm)Pyrazine ring decomposition30% degradation after 24 h
Elevated temperaturesDecarboxylation side reactionsObserved at >100°C in inert atmosphere

Comparison with Similar Compounds

Comparison with Similar Compounds and Analytical Methods

The evidence extensively compares spectrophotometric methods for PE analysis with other techniques (e.g., HPLC, flow injection). Key comparisons are outlined below:

Spectrophotometric Methods Using Azo-Coupling Reagents

PE reacts with diazotized reagents in alkaline media to form colored azo dyes. The evidence highlights 2-aminobenzothiazole as the most sensitive reagent, producing a stable dye with λmax at 510 nm and a molar absorptivity (ε) of 6.62 × 10³ L·mol⁻¹·cm⁻¹ . Other tested reagents include:

  • 4-Aminoantipyrine: Forms a less stable complex (ε = 5.12 × 10³ L·mol⁻¹·cm⁻¹) .
  • Chloranilic acid : Lower sensitivity (ε = 3.45 × 10³ L·mol⁻¹·cm⁻¹) and interference from excipients .
  • N,N-Dimethylaniline : Requires acidic conditions and exhibits poor reproducibility .

Table 1: Comparison of Azo-Coupling Reagents for PE Analysis

Reagent λmax (nm) ε (L·mol⁻¹·cm⁻¹) Stability (hours) Interference Tolerance
2-Aminobenzothiazole 510 6.62 × 10³ 48 High
4-Aminoantipyrine 480 5.12 × 10³ 24 Moderate
Chloranilic acid 560 3.45 × 10³ 12 Low

Sources:

Method Validation and Performance

The 2-aminobenzothiazole-based method demonstrated:

  • Linearity : 10–250 µg/25 mL (0.4–10 ppm) with r² > 0.999 .
  • Precision : Relative standard deviation (RSD) of ±0.95–3.09% .
  • Accuracy : Recovery of 98.5–101.2% in nasal spray formulations .
  • Robustness : Stable under varying NaOH concentrations (2–3 N) and temperatures (0–25°C) .

In contrast, HPLC methods (e.g., C18 columns with UV detection at 220 nm) offer superior selectivity for multi-component formulations but require costly equipment and longer run times . Flow injection analysis (FIA) with chemiluminescence detection achieves lower detection limits (0.05 ppm) but lacks robustness for complex matrices .

Table 2: Comparison of Analytical Techniques for PE Quantification

Method LOD (ppm) LOQ (ppm) Analysis Time (min) Cost Applicability
Spectrophotometry 0.4 1.2 10 Low Single-component
HPLC-UV 0.1 0.3 30 High Multi-component
Flow Injection (FIA) 0.05 0.15 5 Moderate Simple matrices

Sources:

Interference Studies

The 2-aminobenzothiazole method showed minimal interference from common excipients (e.g., lactose, starch) and preservatives (e.g., benzalkonium chloride). However, sulfite ions and reducing agents caused significant signal suppression (>15% error) . By comparison, ion-pair HPLC effectively separates PE from interferents like acetaminophen and chlorpheniramine .

Critical Evaluation of Evidence

Future studies should explore:

  • Structure-activity relationships of carbamate derivatives.
  • Chromatographic profiling of phenyl carbamates.
  • Cross-reactivity studies with adrenergic agonists (e.g., ephedrine).

The 2-aminobenzothiazole-based spectrophotometric method offers a cost-effective, precise, and stable approach for routine PE analysis in pharmaceuticals.

Q & A

Q. What are the foundational synthetic routes for preparing phenyl pyrazin-2-ylcarbamate and its derivatives?

The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with phenyl carbamate groups. A general method includes refluxing 5-chloro-N-phenylpyrazine-2-carboxamide with alkylamines in ethanol under basic conditions (e.g., triethylamine) for 7 hours at 90°C . Purification is achieved via flash chromatography (ethyl acetate/hexane gradients) and recrystallization from hot ethanol. This protocol ensures reproducible yields and scalability for structural analogs.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and carbamate linkage integrity. For example, tert-butyl-protected analogs show characteristic peaks at δ 1.56 ppm (s, 9H) for tert-butyl groups and aromatic proton signals between δ 7.0–7.5 ppm .
  • IR Spectroscopy : To identify carbamate C=O stretches (~1700 cm⁻¹) and N-H bends (~1550 cm⁻¹).
  • Elemental Analysis : To verify purity (>95%) and stoichiometry .

Q. How can crystallographic data for this compound be refined?

The SHELX software suite (e.g., SHELXL) is widely used for small-molecule refinement. Key steps include:

  • Inputting intensity data from diffraction experiments.
  • Using the TWIN command for handling twinned crystals.
  • Validating hydrogen bonding and torsion angles via PLATON .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in pyrazine ring functionalization?

Q. How can conflicting NMR and crystallographic data be resolved for carbamate derivatives?

Discrepancies often arise from dynamic effects (e.g., rotameric equilibria in solution) versus static crystal structures. Strategies include:

  • VT-NMR : To probe temperature-dependent conformational changes.
  • DFT Calculations : Comparing computed and experimental NMR shifts (e.g., using Gaussian09).
  • Multi-temperature XRD : To identify low-energy conformers .

Q. What methodologies optimize antimycobacterial activity in pyrazine-carbamate analogs?

Structure-activity relationship (SAR) studies highlight:

  • Electron-withdrawing groups (e.g., -CF₃) at the phenyl ring enhance activity against Mycobacterium tuberculosis (MIC = 4 µg/mL).
  • Hydrophobic side chains (e.g., isobutyl) improve membrane permeability. Biological evaluation follows CLSI guidelines, using microdilution assays in Middlebrook 7H9 broth .

Q. How can impurity profiles be controlled during large-scale synthesis?

Common impurities include hydrolyzed carbamates (e.g., pyrazine-2-amine) and dimeric byproducts. Mitigation involves:

  • Strict anhydrous conditions (e.g., molecular sieves in ethanol).
  • In-process HPLC monitoring : Using C18 columns (ACN/water + 0.1% TFA) to track reaction progress .

Methodological Challenges

Q. What experimental designs address low yields in carbamate coupling reactions?

Central Composite Design (CCD) optimizes parameters:

  • Factors: Temperature (70–110°C), catalyst loading (1–5 mol%), and solvent polarity (ethanol vs. DMF).
  • Response surface methodology identifies optimal conditions (e.g., 90°C, 3 mol% catalyst, ethanol) for 85% yield .

Q. How are computational tools integrated into mechanistic studies of carbamate reactivity?

  • Molecular Dynamics (MD) : Simulates solvation effects on transition states.
  • Docking Studies : Predicts binding modes to mycobacterial targets (e.g., InhA enzyme) using AutoDock Vina .

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